4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Overview
Description
Scientific Research Applications
Alkylation Reactions
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione and related β-diketones have been used in alkylation reactions. For instance, the copper(II) complexes of β-diketones like 2-methyl-1-phenylbutane-1,3-dione have been employed as substrates for C-alkylation with alkyl bromides, leading to the preparation of sterically congested β-diketones (Lloris, Marquet, & Moreno-Mañas, 1990).
Synthesis of Difluorodienes
Difluorodienes have been synthesized from the double dehydrobromination of compounds like 4-aryl-1,3-dibromo-1,1-difluorobutanes, which are structurally similar to this compound. These compounds have been found to react rapidly in Diels-Alder reactions, offering potential in various synthetic pathways (Elsheimer, Foti, & Bartberger, 1996).
Electrochemical Synthesis of Nanoparticles
An electrochemical method for synthesizing nanoparticles via a three-component reaction involving aromatic aldehydes, malononitrile, and trifluoro-β-diketones (structurally related to this compound) has been reported. This method is advantageous for its high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).
Tautomeric Studies and Intramolecular Hydrogen Bonding
Studies on β-diketones, including derivatives of this compound, have focused on their tautomeric equilibria and intramolecular hydrogen bonding. Such studies are essential for understanding the chemical properties and reactivity of these compounds (Mahmudov et al., 2011).
Optical Nonlinear Properties
Research into the optical nonlinear properties of azo-β-diketones, including compounds structurally similar to this compound, has been conducted. These compounds exhibit high nonlinear refractive indexes and optical limiter properties, which are valuable for applications in photonics and optoelectronics (Dhumad et al., 2021).
Protonation Studies and Intramolecular Hydrogen Bonds
NMR spectroscopic studies have been performed on β-diketones similar to this compound to understand their protonation behavior and intramolecular hydrogen bonds. These studies are crucial for developing applications in medicinal chemistry and material science (Clark, Emsley, & Hibbert, 1989).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been used in the synthesis of series of nno ketoimines bearing trifluoromethyl substituents via schiff base condensation reaction . They have also been used in mixed-ligand chelate extraction of trivalent lanthanides .
Pharmacokinetics
It’s known that similar compounds are soluble in 95% ethanol , which suggests that they may be well-absorbed in the body. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of methicillin-resistant staphylococcus aureus (mrsa) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCNHCGZVUHBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696684 | |
Record name | 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1032273-54-3 | |
Record name | 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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